molecular formula C15H21NO2 B13193871 1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutane-1-carboxylic acid

1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutane-1-carboxylic acid

Cat. No.: B13193871
M. Wt: 247.33 g/mol
InChI Key: PCCMUWGOILEXQK-UHFFFAOYSA-N
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Description

1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the alkylation of cyclobutane derivatives followed by the introduction of the amino and carboxylic acid groups through subsequent reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with enzymes or receptors, modulating their activity. The carboxylic acid group can participate in coordination with metal ions or other functional groups, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid
  • 1-[2-Amino-1-(4-propylphenyl)ethyl]cyclobutane-1-carboxylic acid
  • 1-[2-Amino-1-(4-isopropylphenyl)ethyl]cyclobutane-1-carboxylic acid

Uniqueness: 1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutane-1-carboxylic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological interactions. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

1-[2-amino-1-(4-ethylphenyl)ethyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C15H21NO2/c1-2-11-4-6-12(7-5-11)13(10-16)15(14(17)18)8-3-9-15/h4-7,13H,2-3,8-10,16H2,1H3,(H,17,18)

InChI Key

PCCMUWGOILEXQK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(CN)C2(CCC2)C(=O)O

Origin of Product

United States

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